Product packaging for Efonidipine Hydrochloride(Cat. No.:CAS No. 111011-76-8)

Efonidipine Hydrochloride

Cat. No.: B1663575
CAS No.: 111011-76-8
M. Wt: 668.1 g/mol
InChI Key: OXVTXPCIJDYQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

Efonidipine (B1671133), a third-generation dihydropyridine (B1217469) calcium channel blocker, was developed in Japan. It was launched in 1995 by Shionogi & Co. under the brand name Landel. wikipedia.orgdrugbank.comsmolecule.comnewdrugapprovals.org Another source indicates it was originated by Nissan Chemical and has been marketed by Zeria as Landel since 1994. bioworld.compatsnap.com The drug is also known by its developmental code name, NZ-105. drugbank.com Following its introduction in Japan, it later received approval for marketing in other countries. For instance, the Drug Controller General of India (DCGI) approved its marketing in India under the brand name Efnocar. newdrugapprovals.org The synthesis of the core 1,4-dihydropyridine (B1200194) structure of efonidipine is based on the Hantzsch reaction, a well-established method for creating this class of compounds. smolecule.com

Naming Conventions and Chemical Classifications

The compound is specifically known in its salt form as efonidipine hydrochloride monoethanolate. synzeal.commedkoo.com Its nomenclature and classification are rooted in its distinct chemical structure, which is responsible for its pharmacological profile. newdrugapprovals.org

Chemical Identifiers and Nomenclature:

IUPAC Name: 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol (B145695);hydrochloride. smolecule.comsynzeal.com

CAS Number: 111011-76-8. smolecule.com

Molecular Formula: C36H45ClN3O8P. smolecule.commedkoo.com

Synonyms: NZ-105, NZ 105 ethanolate (B101781), Landel. drugbank.comnih.govkegg.jp

Chemical Classification: this compound monoethanolate belongs to several chemical and therapeutic classes:

Dihydropyridine Derivative: It is a member of the dihydropyridine class of calcium channel blockers. drugbank.comontosight.aiwisdomlib.org Structurally, it is characterized as a 1,4-dihydropyridine 5-phosphonate. nih.gov The unique phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring is considered crucial for its characteristic pharmacological actions. newdrugapprovals.org

Calcium Channel Blocker: It functions as a blocker of voltage-gated calcium channels. ontosight.aipatsnap.com Specifically, it is distinguished as a dual L-type and T-type calcium channel blocker (CCB), which sets it apart from many other dihydropyridines that primarily target L-type channels. wikipedia.orgsmolecule.compatsnap.commedchemexpress.com This dual action on CaV1.x (L-type) and CaV3.x (T-type) channels is central to its therapeutic effects. tocris.com

Identifier Type Details
IUPAC Name 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride smolecule.comsynzeal.com
CAS Number 111011-76-8 smolecule.com
Molecular Formula C36H45ClN3O8P smolecule.commedkoo.com
Chemical Class Dihydropyridine Calcium Channel Blocker drugbank.comontosight.ai
Mechanism Class L-type and T-type Calcium Channel Blocker wikipedia.orgsmolecule.compatsnap.com
Developmental Code NZ-105 drugbank.com
Common Brand Names Landel, Efnocar wikipedia.orgnewdrugapprovals.org

Therapeutic Significance and Research Focus Areas

The primary therapeutic applications of this compound monoethanolate are in the management of hypertension and angina pectoris. smolecule.comontosight.ai Its significance in academic research stems from its dual-channel blockade, which confers a distinct profile of cardiovascular and renal effects compared to traditional L-type selective CCBs. patsnap.comijsr.net

Key Research Findings and Focus Areas:

Antihypertensive Effect: The compound exerts its antihypertensive effect through vasodilation by blocking L-type calcium channels in vascular smooth muscle. wikipedia.orgnewdrugapprovals.orgpatsnap.com This leads to a reduction in peripheral vascular resistance and, consequently, lowers blood pressure. patsnap.com

Cardiac Effects: Unlike many dihydropyridines that can cause reflex tachycardia, efonidipine's blockade of T-type calcium channels in the sinoatrial (SA) node gives it a negative chronotropic effect. wikipedia.orgdrugbank.commedpulse.in By prolonging the late phase-4 depolarization of the SA node action potential, it can suppress an elevated heart rate, which is beneficial for reducing myocardial oxygen demand. newdrugapprovals.orgnih.govmedpulse.in This makes it a subject of interest for hypertensive patients where heart rate control is also desirable. nih.gov

Renal Protection: A major focus of research has been its renoprotective properties. smolecule.com Efonidipine has been shown to dilate both afferent and efferent arterioles in the kidney. drugbank.comnih.gov This action increases the glomerular filtration rate (GFR) without increasing intraglomerular pressure, a mechanism that helps prevent hypertension-induced renal damage. wikipedia.orgdrugbank.comnewdrugapprovals.org Studies have demonstrated that efonidipine can reduce urinary protein excretion and ameliorate glomerular injury, suggesting a direct protective effect on the kidneys beyond its blood pressure-lowering action. bioworld.comnih.govelsevierpure.comzuventus.com

Comparative Studies: Numerous studies have compared efonidipine to other calcium channel blockers, particularly amlodipine (B1666008). ijsr.netjournaljammr.comnih.gov Research indicates that while efonidipine has comparable blood pressure-lowering efficacy to amlodipine, it may offer a more favorable profile regarding certain side effects like pedal edema and has demonstrated more beneficial effects on renal function and arterial stiffness in some patient populations. wikipedia.orgnewdrugapprovals.orgijsr.netnih.gov

Research Area Key Findings Mechanism
Hypertension Effectively lowers systolic and diastolic blood pressure. nih.govjournaljammr.comVasodilation via L-type calcium channel blockade in vascular smooth muscle. wikipedia.orgnewdrugapprovals.org
Cardiac Function Attenuates reflex tachycardia; has a negative chronotropic effect. wikipedia.orgnih.govInhibition of T-type calcium channels in the sinoatrial node. drugbank.commedpulse.in
Renal Protection Reduces proteinuria and preserves glomerular filtration rate. bioworld.comnih.govzuventus.comDilates both afferent and efferent glomerular arterioles, reducing intraglomerular pressure. wikipedia.orgdrugbank.comnih.gov
Endothelial Function May improve arterial stiffness and reduce oxidative stress. nih.govSuppression of aldosterone (B195564) and potential anti-inflammatory effects. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39ClN3O7P B1663575 Efonidipine Hydrochloride CAS No. 111011-76-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVTXPCIJDYQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911942
Record name 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-53-1
Record name Efonidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111011-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efonidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFONIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Mechanisms of Action

Calcium Channel Modulation

Efonidipine's primary mechanism of action involves the modulation of voltage-gated calcium channels, which are crucial for various physiological processes, including muscle contraction and cardiac pacemaking. nih.govpatsnap.com

Efonidipine (B1671133) is characterized as a dual blocker of both L-type and T-type calcium channels. newdrugapprovals.orgmedpulse.innih.govadooq.comnih.gov This dual antagonism is a key feature that differentiates it from many other dihydropyridine (B1217469) calcium channel blockers, which are typically selective for L-type channels. medpulse.in The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a primary contributor to its antihypertensive effect. newdrugapprovals.orgpatsnap.com Concurrently, its inhibition of T-type calcium channels, which are involved in cardiac pacemaking, provides additional therapeutic actions. nih.govdrugbank.com The unique chemical structure of efonidipine, particularly the phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring, is considered important for its characteristic pharmacological profile. newdrugapprovals.org

Efonidipine IsomerCalcium Channel Subtype Blockade
S(+)-Efonidipine L-type and T-type
R(-)-Efonidipine Primarily T-type
Racemic Efonidipine L-type and T-type

The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent. nih.gov This means that the potency of its blocking action increases with higher stimulation frequencies. nih.gov For instance, the IC50 values for T-type calcium current inhibition were found to be 1.3 x 10⁻⁸ M at a stimulation frequency of 1 Hz, 2.0 x 10⁻⁶ M at 0.2 Hz, and 6.3 x 10⁻⁶ M at 0.05 Hz. nih.gov This frequency-dependent blockade is attributed to the slow dissociation of the drug from the inactivated state of the T-type calcium channel. nih.gov

Stimulation Frequency (Hz)IC50 Value (M) for T-type Ca²⁺ Current Inhibition
11.3 x 10⁻⁸
0.22.0 x 10⁻⁶
0.056.3 x 10⁻⁶

Cardiovascular Hemodynamics and Electrophysiology

The dual blockade of L- and T-type calcium channels by efonidipine translates into specific effects on the cardiovascular system, including vasodilation and modulation of heart rate.

Efonidipine exerts a potent vasodilatory effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. newdrugapprovals.orgpatsnap.com This leads to muscle relaxation and a widening of the blood vessels, which in turn decreases peripheral resistance. patsnap.comresearchgate.net By relaxing both afferent and efferent arterioles in the kidneys, efonidipine contributes to its organ-protective effects. nih.govresearchgate.net This balanced vasodilation helps to maintain glomerular filtration rate without increasing intraglomerular pressure. nih.govresearchgate.net

A distinguishing feature of efonidipine is its negative chronotropic effect, meaning it can decrease heart rate. newdrugapprovals.orgdrugbank.com This is in contrast to many L-type selective dihydropyridine calcium channel blockers, which can cause reflex tachycardia. nih.govdrugbank.comnih.gov The heart rate-lowering effect of efonidipine is attributed to its blockade of T-type calcium channels in the sinoatrial (SA) node of the heart. medpulse.inpatsnap.comnih.govdrugbank.comnih.gov By inhibiting these channels, efonidipine prolongs the late phase-4 depolarization of the SA node action potential, thereby slowing the heart's pacemaker activity. newdrugapprovals.orgmedpulse.in This effect is particularly beneficial in managing hypertension without the undesirable increase in heart rate. nih.govresearchgate.net In a clinical study, treatment with efonidipine resulted in a significant decrease in resting heart rate from a baseline of 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute after 12 weeks. johsr.com

ParameterBaselineAfter 12 Weeks of Efonidipine Treatment
Resting Heart Rate (beats/minute) 81.5 ± 5.371.8 ± 9.9

Coronary Blood Flow Enhancement and Myocardial Ischemia Attenuation

Efonidipine demonstrates a beneficial effect on myocardial perfusion by enhancing coronary blood flow. jst.go.jp In experimental models, intravenous administration of efonidipine led to a dose-dependent increase in coronary blood flow. jst.go.jp This vasodilatory effect on the coronary arteries increases oxygen supply to the myocardium. nih.gov The mechanism involves the blockade of L-type calcium channels in the smooth muscle of coronary vessels. nih.gov In dogs subjected to acute myocardial ischemia via ligation of the left anterior descending coronary artery, pretreatment with efonidipine attenuated the induced regional myocardial changes. nih.gov This cardioprotective effect is linked to its ability to improve the balance between myocardial oxygen supply and demand. nih.govresearchgate.net

Renal Physiological Modulations

Efonidipine's dual calcium channel blockade also confers significant modulatory effects on renal physiology, contributing to its organ-protective properties.

Glomerular Hemodynamics and Filtration Rate

Unlike traditional L-type calcium channel blockers that preferentially dilate the afferent (pre-glomerular) arterioles, efonidipine dilates both the afferent and efferent (post-glomerular) arterioles. drugbank.comzuventus.com This balanced vasodilation is crucial for maintaining stable intraglomerular pressure. nih.govzuventus.co.in By relaxing both sets of arterioles, efonidipine increases the glomerular filtration rate (GFR) and renal plasma flow without causing a detrimental rise in glomerular capillary pressure. drugbank.comnih.govzuventus.co.in This action helps to prevent the glomerular hypertension and subsequent renal damage often associated with systemic hypertension. drugbank.com Studies in partially nephrectomized spontaneously hypertensive rats showed that efonidipine ameliorated glomerular injury and significantly suppressed urinary protein excretion, an effect not observed with the L-type blocker nifedipine (B1678770). nih.govelsevierpure.com This suggests that the efferent arteriolar dilation is a key mechanism for its renoprotective effects. nih.gov

Comparative Effects on Urinary Protein Excretion in Hypertensive Rats

Treatment GroupUrinary Protein Excretion (mg/day)
Control301 ± 28
Efonidipine180 ± 16
Enalapril (B1671234)186 ± 16
Nifedipine258 ± 22

Aldosterone (B195564) Synthesis and Secretion Suppression

Efonidipine has been shown to suppress the synthesis and secretion of aldosterone from the adrenal glands. drugbank.com This effect is primarily mediated by the blockade of T-type calcium channels in adrenal glomerulosa cells, which are instrumental in aldosterone production stimulated by angiotensin II and potassium. nih.govbohrium.com In vitro studies using human adrenocarcinoma cells demonstrated that efonidipine dose-dependently inhibits both angiotensin II- and potassium-induced aldosterone secretion more potently than the L-type blocker nifedipine and the T-type selective blocker mibefradil (B1662139). nih.govbohrium.com This inhibition is partly due to the suppression of mRNA expression for 11-beta-hydroxylase and aldosterone synthase, the enzymes responsible for the final steps of aldosterone synthesis. nih.govbohrium.com Clinical studies have corroborated these findings, showing that efonidipine reduces plasma aldosterone levels in patients on hemodialysis and in those with chronic glomerulonephritis, an effect not seen to the same extent with amlodipine (B1666008). nih.govjst.go.jpnih.gov

Effect of Efonidipine vs. Amlodipine on Plasma Aldosterone

Patient GroupTreatmentPlasma Aldosterone (pg/mL)
Chronic Hemodialysis PatientsEfonidipine123 ± 118
Amlodipine146 ± 150
Chronic Glomerulonephritis PatientsEfonidipine52 ± 46
Amlodipine72 ± 48

Renin Secretion Inhibition

Efonidipine hydrochloride monoethanolate influences the renin-angiotensin-aldosterone system (RAAS), primarily through its effects on aldosterone. The production of aldosterone is stimulated by angiotensin II and extracellular potassium, a process mediated by calcium (Ca2+) influx into adrenal glomerulosa cells, largely through T-type calcium channels. researchgate.net Efonidipine, by blocking these T-type Ca2+ channels, directly inhibits aldosterone synthesis and secretion from the adrenal glands. wikipedia.orgnih.gov

In experimental models using human adrenocarcinoma (H295R) cells, efonidipine was shown to dose-dependently inhibit both angiotensin II- and potassium-induced aldosterone secretion. researchgate.net This inhibitory effect was more potent than that of the L-type channel blocker nifedipine and the T-type channel blocker mibefradil. researchgate.net The mechanism involves the suppression of mRNA expression for 11-beta-hydroxylase and aldosterone synthase, the enzymes that catalyze the final steps in aldosterone synthesis. researchgate.net

Clinical studies have corroborated these findings. In a crossover study comparing efonidipine with amlodipine in patients with chronic glomerulonephritis, the plasma aldosterone level was significantly lower during the efonidipine treatment period (52 ± 46 pg/mL) compared to the amlodipine period (72 ± 48 pg/mL). researchgate.net Similarly, in chronic hemodialysis patients, efonidipine treatment resulted in significantly lower plasma aldosterone levels compared to amlodipine treatment (123 ± 118 pg/mL vs. 146 ± 150 pg/mL). nih.gov While efonidipine directly suppresses aldosterone, some studies have observed that plasma renin activity may increase after administration, a reflex response to vasodilation and blood pressure reduction. zuventus.com

Renal Parenchymal Fibrosis Prevention (Rho-kinase and NFκB pathways)

This compound monoethanolate demonstrates a protective effect against renal parenchymal fibrosis through multiple pathways. A key mechanism is the suppression of aldosterone-induced fibrosis. wikipedia.orgnih.gov By inhibiting aldosterone synthesis and secretion, efonidipine mitigates the downstream fibrotic effects of this hormone on renal tissue.

The compound also prevents renal parenchymal fibrosis through the inhibition of the Rho-kinase and nuclear factor-kappa B (NFκB) pathways. wikipedia.org The NFκB signaling pathway is recognized as a master regulator of inflammation and fibrosis in the kidney. clevelandclinic.orgresearchgate.net Hyperactivity of this pathway is a pivotal driver of renal fibrosis. clevelandclinic.org Efonidipine's ability to prevent NFκB-induced hypertrophy and inflammation within the renal vasculature contributes to its long-term renal protective effects. wikipedia.org

Impact on Urinary Albumin Excretion

Efonidipine has been shown to significantly reduce urinary albumin excretion, a key marker of renal damage. This effect is attributed to its unique hemodynamic action within the glomerulus. As a dual L-type and T-type calcium channel blocker, efonidipine dilates both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. researchgate.netpatsnap.com This balanced vasodilation helps to decrease intraglomerular pressure, thereby reducing the filtration of albumin into the urine. patsnap.com

In a study involving spontaneously hypertensive rats with induced diabetes, treatment with efonidipine significantly inhibited the increase in urinary albumin. patsnap.com After 12 weeks, the untreated diabetic rats had a urinary albumin excretion of 4.41 ± 0.12 mg/day, whereas the levels in the efonidipine-treated group were significantly lower. patsnap.com

Clinical trials have demonstrated similar benefits. A comparative study in patients with chronic glomerulonephritis found that urinary protein excretion was significantly lower during treatment with efonidipine compared to amlodipine. researchgate.net This reduction in proteinuria occurred independently of blood pressure changes, highlighting a direct renal protective mechanism. researchgate.net

Table 1: Effect of Efonidipine on Urinary Protein Excretion in Clinical and Preclinical Studies This table is interactive. You can sort and filter the data.

Study Population Treatment Group Control/Comparison Group Outcome Measure Result Reference
Patients with Chronic Glomerulonephritis Efonidipine Amlodipine Urinary Protein Excretion (g/g creatinine) 1.7 ± 1.5 researchgate.net
Patients with Chronic Glomerulonephritis Amlodipine Efonidipine Urinary Protein Excretion (g/g creatinine) 2.0 ± 1.6 researchgate.net
Diabetic Spontaneously Hypertensive Rats (12 weeks) Untreated Efonidipine Urinary Albumin (mg/day) 4.41 ± 0.12 patsnap.com
Diabetic Spontaneously Hypertensive Rats (4 weeks) Untreated Efonidipine Urinary Albumin (mg/day) 1.78 ± 0.09 patsnap.com

Cerebrovascular Effects

Blood Pressure Regulation in Cerebral Resistance Vessels

This compound monoethanolate exerts its antihypertensive effect through the vasodilation of resistance vessels, including those in the cerebral circulation. wikipedia.orgpatsnap.com By blocking both L-type and T-type calcium channels in the smooth muscle cells of arterial walls, it reduces the influx of calcium ions, leading to muscle relaxation and the widening of blood vessels. patsnap.compatsnap.com This action effectively lowers blood pressure within the cerebral resistance vessels, contributing to a stable and sustained antihypertensive effect in the brain. wikipedia.orgpatsnap.com

Prevention of Hypertension-Induced Brain Damage

By effectively regulating blood pressure in cerebral vessels, efonidipine plays a role in preventing the pathological changes associated with chronic hypertension. wikipedia.org Hypertension is a primary risk factor for cerebrovascular diseases that can lead to brain damage. nih.gov The control of blood pressure is a crucial strategy to protect against these lesions. nih.gov Efonidipine's ability to lower blood pressure in cerebral resistance vessels directly helps to prevent damage induced by sustained high pressure. wikipedia.org Studies in spontaneously hypertensive rats have shown that antihypertensive treatment with dihydropyridine calcium channel blockers can counter some of the microanatomical changes that occur in the brain due to hypertension, such as a decrease in the number of nerve cells and a loss of neurofilament protein. nih.gov

Neuroprotective Mechanisms

Beyond its blood pressure-lowering effects, efonidipine exhibits direct neuroprotective actions. In a preclinical study using a model of middle cerebral artery occlusion (MCAO) in diabetic rats, efonidipine treatment demonstrated a significant cerebroprotective role. nih.gov

The neuroprotective mechanisms identified include:

Reduction of Ischemic Damage: Treatment with efonidipine led to a significant reduction in the post-ischemic brain infarct volume and brain hemisphere weight difference following MCAO. nih.gov

Antioxidant Effects: The compound significantly decreased levels of the oxidative stress marker malondialdehyde and increased the levels of antioxidant markers in the brain. nih.gov

Modulation of Signaling Pathways: Efonidipine was found to down-regulate the gene expression of Transforming Growth Factor-beta (TGF-β). nih.gov This suggests its cerebroprotective effects may be mediated through the TGF-β/SMAD-2 signaling pathway. nih.gov

Biochemical Improvements: The treatment also reduced levels of acetylcholine (B1216132) esterase and nitrite, further indicating a protective effect on neuronal function and vascular health within the brain. nih.gov

Table 2: Neuroprotective Effects of Efonidipine in a Preclinical Model of Cerebral Ischemia This table is interactive. You can sort and filter the data.

Parameter Effect of Efonidipine Treatment Mechanism of Action Reference
Brain Infarct Volume Significant Reduction Attenuation of Ischemic Damage nih.gov
Brain Hemisphere Weight Difference Significant Reduction Attenuation of Ischemic Damage nih.gov
Malondialdehyde Levels Significant Decrease Antioxidant Effect nih.gov
Antioxidant Markers Increase Antioxidant Effect nih.gov
Acetylcholine Esterase Levels Significant Decrease Biochemical Improvement nih.gov
Nitrite Levels Significant Decrease Biochemical Improvement nih.gov
TGF-β Gene Expression Down-regulation Modulation of TGF-β/SMAD-2 Pathway nih.gov

Cellular and Molecular Signaling Pathways

This compound monoethanolate modulates several critical cellular and molecular signaling pathways, contributing to its therapeutic effects beyond simple calcium channel blockade. These intricate interactions underscore its multifaceted pharmacological profile.

Efonidipine has been shown to exert its effects by modulating specific signal transduction pathways. One notable mechanism is its influence on the Transforming Growth Factor-β (TGF-β)/SMAD-2-dependent signaling pathway. Research in diabetic animal models suggests that efonidipine provides cerebroprotective effects, in part, by down-regulating this pathway. nih.gov This modulation indicates a role for efonidipine in cellular processes such as inflammation and tissue fibrosis, which are often mediated by TGF-β signaling. nih.gov

Efonidipine has demonstrated a positive impact on endothelial function. nih.gov The endothelium is crucial for maintaining vascular tone and is largely dependent on the production and availability of nitric oxide (NO). mdpi.com Dihydropyridine calcium antagonists, the class to which efonidipine belongs, have been found to increase the bioavailability of endothelial NO. nih.gov This is achieved not by increasing the expression of endothelial nitric oxide synthase (eNOS), but rather through antioxidative mechanisms that protect NO from degradation. nih.gov This enhanced NO availability contributes to vasodilation and may be a factor in the anti-atherosclerotic and antithrombotic properties of this class of drugs. nih.gov In hypertensive patients without diabetes, efonidipine has been observed to improve both blood pressure and endothelial function. nih.gov

Efonidipine exhibits significant anti-oxidant properties. In studies involving diabetic rats with middle cerebral artery occlusion, treatment with efonidipine resulted in a notable decrease in malondialdehyde, a marker of oxidative stress. nih.gov Concurrently, there was an increase in the levels of endogenous antioxidant markers. nih.gov This anti-oxidant activity may contribute to its protective effects in various tissues by mitigating the damage caused by reactive oxygen species.

Table 1: Effect of Efonidipine on Oxidative Stress Markers

Marker Effect of Efonidipine Treatment Implication Source
Malondialdehyde Significant decrease Reduction in lipid peroxidation and oxidative stress nih.gov
Antioxidant Markers Significant increase Enhancement of endogenous antioxidant defense mechanisms nih.gov

Efonidipine has demonstrated clear anti-inflammatory effects. researchgate.netijsr.netijsr.net Research has elucidated that these effects are mediated through the inhibition of the c-Jun N-terminal kinase (JNK)/nuclear factor-κB (NF-κB) pathway. researchgate.netnih.govnih.gov In microglial cells stimulated with lipopolysaccharide (LPS), efonidipine was found to inhibit the production of pro-inflammatory factors such as interleukin-1β (IL-1β) and nitric oxide. nih.govnih.govkoreascience.kr Furthermore, it suppressed the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.govnih.gov These findings suggest that efonidipine's anti-inflammatory actions may be beneficial in conditions associated with neuroinflammation. nih.govnih.govkoreascience.kr

A key aspect of efonidipine's mechanism of action is its interaction with c-Jun N-terminal kinase 3 (JNK3), an isoform of JNK predominantly expressed in the brain. nih.govnih.govkoreascience.krmdpi.com Through structure-based virtual screening, efonidipine was identified as a potential inhibitor of JNK3. nih.govnih.govkoreascience.kr Subsequent studies confirmed this, showing that efonidipine reduces the phosphorylation of both JNK and its downstream target, c-Jun, in LPS-treated microglial cells. nih.govkoreascience.krresearchgate.net It is believed that efonidipine binds to the ATP-binding site of JNK3, thereby inhibiting its activity in an ATP-competitive manner. nih.gov Given the role of JNK3 in neuronal apoptosis and stress responses, its inhibition by efonidipine may underlie some of the compound's neuroprotective effects. nih.govmdpi.com

Table 2: Efonidipine's Action on the JNK/NF-κB Pathway

Target Molecule Effect of Efonidipine Cellular Outcome Source
JNK3 Phosphorylation Inhibition Reduced JNK pathway activation nih.govresearchgate.net
c-Jun Phosphorylation Inhibition Decreased activation of downstream transcription factor nih.govkoreascience.krresearchgate.net
IκB Phosphorylation Inhibition Suppression of NF-κB nuclear translocation nih.govnih.gov
Pro-inflammatory Mediators (IL-1β, NO) Decreased Production Attenuation of inflammatory response researchgate.netnih.govkoreascience.kr

Comparative Pharmacology with Other Calcium Channel Blockers

Efonidipine's pharmacological profile is distinct from many other calcium channel blockers (CCBs), particularly the widely used amlodipine, primarily due to its dual blockade of both L-type and T-type calcium channels. ijsr.netzuventus.co.innewdrugapprovals.org While traditional dihydropyridine CCBs like amlodipine and nifedipine are selective for L-type calcium channels, efonidipine's additional T-type channel inhibition confers several unique properties. ijsr.netnih.gov

The blockade of T-type calcium channels, which are present in the sinoatrial node, allows efonidipine to exert a negative chronotropic effect, meaning it can slow the heart rate. zuventus.co.innih.govwikipedia.org This is in contrast to L-type selective CCBs, which often cause a reflex tachycardia (an increase in heart rate) as a compensatory response to vasodilation. zuventus.co.indrugbank.comnih.gov This property makes efonidipine a potentially more suitable option for hypertensive patients who also have a high heart rate. nih.gov

Furthermore, the dual-channel blockade appears to contribute to a more favorable side-effect profile. Efonidipine is associated with a lower incidence of peripheral edema compared to amlodipine. ijsr.netwikipedia.org This is thought to be because the blockade of T-type channels leads to a more balanced dilation of both arterioles and venules, which helps to normalize hydrostatic pressure across the capillary bed. wikipedia.org In addition to its effects on heart rate and edema, the inhibition of T-type calcium channels by efonidipine is also linked to enhanced renal protection. zuventus.co.in It causes dilation of both the afferent and efferent arterioles in the glomeruli of the kidneys, which can help to reduce intraglomerular pressure. drugbank.comresearchgate.net

Table 3: Comparative Profile of Efonidipine and Amlodipine

Feature Efonidipine Amlodipine Source
Mechanism of Action L-type and T-type calcium channel blocker Primarily L-type calcium channel blocker ijsr.netzuventus.co.in
Effect on Heart Rate Can decrease heart rate; less reflex tachycardia May cause reflex tachycardia zuventus.co.indrugbank.comnih.gov
Peripheral Edema Lower incidence Higher incidence ijsr.netwikipedia.org
Renal Effects Dilates both afferent and efferent arterioles Preferentially dilates afferent arterioles drugbank.comresearchgate.net
Blood Pressure Reduction Efficacy comparable to amlodipine Effective in reducing blood pressure ijsr.netzuventus.co.in

Efonidipine vs. Amlodipine in Renal and Arterial Stiffness Parameters

Efonidipine, a calcium channel blocker that inhibits both L-type and T-type calcium channels, has demonstrated more favorable effects on renal function and arterial stiffness compared to amlodipine, which primarily blocks L-type calcium channels. nih.gov In a 12-month study involving type 2 diabetic patients with hypertension and nephropathy, both drugs showed similar efficacy in blood pressure reduction. nih.govresearchgate.net However, their effects on key renal and vascular parameters differed significantly.

The amlodipine group experienced significant increases in serum creatinine (B1669602) and urinary albumin, along with a notable decrease in the estimated glomerular filtration rate (eGFR). nih.govresearchgate.net In contrast, the efonidipine group did not show these negative changes in renal function markers. nih.govresearchgate.net

Furthermore, treatment with efonidipine led to significant decreases in plasma aldosterone, urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (an oxidative stress marker), and the cardio-ankle vascular index (CAVI), a measure of arterial stiffness. nih.govresearchgate.net These improvements were not observed in the amlodipine group. nih.govresearchgate.net These findings suggest that efonidipine's dual-channel blockade offers superior protection against renal damage and arterial stiffness in hypertensive patients with diabetic nephropathy. nih.gov

Table 1: Comparative Effects of Efonidipine and Amlodipine on Renal and Arterial Parameters
ParameterEfonidipine Group (Change over 12 months)Amlodipine Group (Change over 12 months)
Serum CreatinineNo significant changeSignificant increase nih.gov
Urinary AlbuminNo significant changeSignificant increase nih.gov
Estimated Glomerular Filtration Rate (eGFR)No significant changeSignificant decrease nih.gov
Plasma AldosteroneSignificant decrease nih.govNo significant change nih.gov
Cardio-Ankle Vascular Index (CAVI)Significant decrease nih.govNo significant change nih.gov

Efonidipine vs. Beta-blockers in Heart Rate Regulation

Efonidipine distinguishes itself from many other dihydropyridine calcium channel blockers by its ability to reduce heart rate, an effect not typically associated with this class, which can sometimes cause reflex tachycardia. nih.govresearchgate.net This heart rate-lowering effect is attributed to its blockade of T-type calcium channels located in the sinoatrial node, which are involved in the heart's pacemaker mechanism. nih.gov This mechanism contrasts with that of beta-blockers, which slow the heart rate by blocking the effects of epinephrine (B1671497) (adrenaline). webmd.com

Studies have shown that efonidipine can effectively inhibit increases in heart rate and blood pressure induced by mental and physical stress. nih.gov This suggests a cardioprotective effect by mitigating stress-induced circulatory changes. nih.gov While beta-blockers are a standard therapy for heart rate control in various cardiovascular conditions, efonidipine's dual action as an antihypertensive and a heart rate-slowing agent presents a potential alternative, particularly for hypertensive patients where heart rate is a concern. nih.govnih.gov The reduction in heart rate is considered a beneficial effect in the management of hypertension, as an elevated resting heart rate is an independent predictor of cardiovascular mortality. nih.gov

Efonidipine vs. Nifedipine and Mibefradil in Calcium Channel Blockade

Efonidipine, nifedipine, and mibefradil exhibit distinct profiles in their blockade of T-type and L-type calcium channels. nih.govkarger.com Nifedipine is a selective L-type channel blocker, while mibefradil is considered a selective T-type channel blocker. karger.comnih.gov Efonidipine is a dual blocker, affecting both channel types. nih.govkarger.com

The inhibitory mechanisms of these drugs on T-type calcium channel currents (ICa(T)) also differ. Nifedipine acts mainly through a tonic block, mibefradil demonstrates a use-dependent block, and efonidipine utilizes a combination of both tonic and use-dependent mechanisms. nih.govkarger.comkarger.com

The half-maximal inhibitory concentrations (IC50) further quantify their selectivity and potency. Efonidipine shows a high affinity for the T-type calcium channel, with a lower IC50 value than mibefradil, while also potently blocking the L-type channel, though less so than nifedipine. nih.govkarger.com

Table 2: IC50 Values for T-type and L-type Calcium Channel Blockade
CompoundT-type Channel (ICa(T)) IC50L-type Channel (ICa(L)) IC50
Efonidipine0.35 µmol/l nih.govkarger.com1.8 nmol/l nih.govkarger.com
Nifedipine1.2 µmol/l nih.govkarger.com0.14 nmol/l nih.govkarger.com
Mibefradil0.87 µmol/l nih.govkarger.com1.4 µmol/l nih.govkarger.com

Efonidipine vs. Cilnidipine (B1669028) in Glomerular Effects

Both efonidipine and cilnidipine are effective in reducing blood pressure and proteinuria in hypertensive patients. zuventus.com However, their mechanisms differ, leading to distinct effects on glomerular hemodynamics. Efonidipine is an L- and T-type calcium channel blocker, whereas cilnidipine blocks L- and N-type calcium channels. nih.govzuventus.com

The blockade of T-type calcium channels by efonidipine is believed to dilate both afferent and efferent glomerular arterioles. zuventus.co.intaylorandfrancis.com This balanced vasodilation helps to reduce intraglomerular pressure, contributing to its renal-protective and antiproteinuric effects. zuventus.comzuventus.co.in In a comparative trial, while both drugs effectively controlled blood pressure and lowered heart rate, efonidipine demonstrated a more pronounced reduction in proteinuria compared to cilnidipine. zuventus.com The decrease in proteinuria with efonidipine was observed to be independent of the reduction in blood pressure, highlighting its specific glomerular benefits. zuventus.com

Table 3: Comparative Effects of Efonidipine and Cilnidipine on Proteinuria
ParameterEfonidipine Group (Change over 90 days)Cilnidipine Group (Change over 90 days)
Proteinuria (mg/g Cr)Significant reduction from 151.45 to 123.52 zuventus.comNon-significant reduction from 161.64 to 152.10 zuventus.com

Pharmacokinetics and Biopharmaceutical Research

Absorption and Bioavailability Studies

Efonidipine (B1671133) hydrochloride monoethanolate is classified as a Biopharmaceutics Classification System (BCS) class II drug, which is characterized by high permeability but low aqueous solubility. drugbank.com This low solubility is a primary limiting factor for its oral bioavailability. drugbank.comdrugbank.com Research indicates that the peak plasma concentration of efonidipine is typically reached between 1.5 and 3.67 hours after oral administration. wikipedia.org

The absorption of efonidipine can be influenced by the presence of food. researchgate.net Studies have suggested that consuming meals concurrently with the drug can enhance its absorption. researchgate.net This effect is thought to be mediated by an extended gastrointestinal transit time, which allows for a longer duration for the drug to dissolve and be absorbed. researchgate.net

Due to its poor water solubility, various advanced formulation strategies have been investigated to improve the dissolution and subsequent absorption of efonidipine hydrochloride monoethanolate. researchgate.net These techniques aim to overcome the rate-limiting step of dissolution to enhance its therapeutic effectiveness. drugbank.com

One of the most effective methods for improving the solubility of poorly water-soluble drugs is the formation of amorphous solid dispersions (ASDs). researchgate.netguidetopharmacology.org This technique involves dispersing the drug in a hydrophilic carrier matrix, which transforms the drug from its stable crystalline state to a more soluble, higher-energy amorphous form. adooq.com

Research utilizing mesoporous silica (B1680970), specifically Parteck® SLC, as a carrier has demonstrated significant biopharmaceutical improvements for efonidipine. researchgate.netguidetopharmacology.org In a study where an efonidipine solid dispersion (EFESD) was prepared using a solvent evaporation method, notable enhancements in solubility, permeability, and in vivo bioavailability were observed. researchgate.netguidetopharmacology.org The solubility of efonidipine in the EFESD formulation was improved 5-fold in distilled water and 4-fold in phosphate (B84403) buffer (pH 6.8). researchgate.net Furthermore, pharmacokinetic studies in male Wistar rats showed a marked increase in bioavailability compared to the pure drug. researchgate.netguidetopharmacology.org

Pharmacokinetic Enhancements with Mesoporous Silica-Based ASD

ParameterFold Increase (EFESD vs. Pure Efonidipine)Reference
Area Under the Curve (AUC)1.41 researchgate.netguidetopharmacology.org
Maximum Plasma Concentration (Cmax)2.10 researchgate.netguidetopharmacology.org
Ex vivo Permeability2.0 researchgate.net

Co-crystallization is another strategy employed to enhance the physicochemical properties of efonidipine without altering its molecular structure. drugbank.com This approach involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. drugbank.com

Studies have successfully developed co-amorphous systems and co-crystals of efonidipine to improve its dissolution characteristics. drugbank.comdrugbank.com A co-amorphous system of efonidipine with benzoic acid demonstrated significantly higher in vitro dissolution rates compared to the pure crystalline form. drugbank.com Powder X-ray diffraction (PXRD) analysis confirmed the successful transformation from a crystalline to an amorphous state. drugbank.com Similarly, co-crystals prepared with dicarboxylic acids such as malonic acid and tartaric acid have also been shown to be an effective strategy for enhancing the dissolution rate and oral absorption of the drug. drugbank.comresearchgate.net

A novel and efficient method for preparing solid dispersions involves the use of microwave technology. johsr.com This technique offers a rapid, solvent-free approach to induce amorphization. johsr.comnih.gov In one study, a solid dispersion of this compound ethanolate (B101781) was prepared using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) as a polymeric carrier and urea (B33335) as a third component. johsr.comnih.gov The application of microwave irradiation promoted the amorphization of efonidipine, in part by urea acting to lower the drug's melting point. johsr.comnih.gov

The resulting solid dispersion exhibited significantly improved physicochemical and pharmacokinetic properties. johsr.com An in vivo study in beagle dogs demonstrated the effectiveness of this preparation, which showed an eightfold improvement in absorption, based on the area under the curve (AUC), when compared with the administration of efonidipine alone. johsr.comnih.gov

Enhancement Strategies for Solubility and Bioavailability

Distribution and Tissue Penetration

Following absorption, the distribution of efonidipine is influenced by its high lipophilicity, which facilitates its entry into phospholipid-rich cell membranes to reach its target calcium channels. drugbank.com

Studies in rats using radiolabeled efonidipine provided insights into its tissue distribution. drugbank.com After oral administration, radioactivity was found to be highest in the gastrointestinal tract and the liver, followed by the adrenal glands. drugbank.com This suggests significant distribution to these tissues, with the liver being a primary site of metabolism. drugbank.comjohsr.com

Efonidipine also demonstrates the ability to penetrate or affect the central nervous system. It has been shown to lower blood pressure in cerebral resistance vessels. johsr.com Further studies in animal models of middle cerebral artery occlusion (MCAO) have indicated that efonidipine exerts a cerebroprotective effect, suggesting it can cross the blood-brain barrier and act on brain tissue. nih.gov The specific volume of distribution in humans has not been fully detailed. drugbank.com

Metabolism and Metabolite Profiling

This compound monoethanolate undergoes extensive metabolism primarily in the liver. wikipedia.org The biotransformation process is largely mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing proteins responsible for the oxidative metabolism of a wide array of xenobiotics, including many pharmaceutical agents. drugbank.commdpi.com These enzymes, located predominantly within the endoplasmic reticulum of hepatocytes, catalyze Phase I metabolic reactions, which typically involve the conversion of lipophilic compounds into more water-soluble molecules to facilitate their excretion. openanesthesia.orgyoutube.com

For dihydropyridine (B1217469) calcium antagonists like efonidipine, a primary metabolic pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, a reaction catalyzed by the CYP3A4 isoform. nih.govnih.gov Research indicates that substances known to suppress CYP3A4, such as grapefruit juice, can increase the blood concentration of efonidipine, suggesting that CYP3A4 plays a significant role in its clearance. wikipedia.org Furthermore, studies have shown that efonidipine itself can act as an inhibitor of CYP3A4 activity. nih.gov The metabolic processes for efonidipine include N-debenzylation, N-dephenylation, oxidative deamination, and ester hydrolysis. drugbank.com

Table 1: Key Enzymes in Efonidipine Metabolism

Enzyme Family Specific Isoform (Implied) Role

Following oral administration, efonidipine is converted into several metabolites, with three being identified as major and active compounds. wikipedia.orgdrugbank.com These principal metabolites are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). wikipedia.orgdrugbank.com Studies examining plasma metabolite profiles in human volunteers confirmed that N-dephenylated-efonidipine and deaminated-efonidipine are the main metabolites found in circulation. nih.gov

All three major metabolites exhibit pharmacological activity as calcium antagonists. wikipedia.orgdrugbank.com However, their potency differs from the parent compound. A comparative study on their vasodilating properties revealed that N-debenzylated efonidipine (DBZ) possessed approximately two-thirds of the activity of the parent efonidipine, while N-dephenylated efonidipine (DPH) had about one-third of the activity. wikipedia.orgdrugbank.com Despite the activity of these metabolites, research suggests that the majority of the pharmacological effect observed after an oral dose of this compound is attributable to the unchanged parent drug, with the metabolites making a smaller contribution. wikipedia.org

Table 2: Characterization of Efonidipine Active Metabolites

Metabolite Name Abbreviation Characterization Relative Vasodilating Activity
N-dephenylated efonidipine DPH Active calcium antagonist; a main plasma metabolite. drugbank.comnih.gov ~ 33% of parent compound. wikipedia.orgdrugbank.com
Deaminated efonidipine AL Active calcium antagonist; a main plasma metabolite. drugbank.comnih.gov Not specified.

Excretion Pathways and Half-Life Determination

The elimination of efonidipine and its metabolites from the body occurs primarily through the biliary system. wikipedia.orgdrugbank.com Consequently, fecal excretion is the main pathway for the drug's clearance. nih.gov

Renal excretion plays a minor role in the elimination of the parent compound. zuventus.com Studies involving healthy volunteers have shown that no significant amount of unchanged efonidipine is excreted in the urine. drugbank.comnih.gov However, small percentages of its metabolites are eliminated via this route. In urine samples collected over a 24-hour period following oral administration, approximately 1.1% of the dose was excreted as deaminated-efonidipine, and 0.5% was excreted as a pyridine analogue of deaminated-efonidipine. nih.govzuventus.com

The biological half-life of efonidipine, which is a measure of the time it takes for the plasma concentration of the drug to reduce by half, is determined to be approximately 4 hours. wikipedia.orgdrugbank.comzuventus.com Peak plasma concentrations are typically reached between 1.5 and 3.67 hours after administration. wikipedia.orgzuventus.com

Table 3: Pharmacokinetic Excretion and Half-Life Parameters

Parameter Description Value/Route
Primary Excretion Route Main pathway for elimination of the drug and its metabolites. Biliary / Fecal. wikipedia.orgdrugbank.com
Secondary Excretion Route Minor pathway for elimination. Renal (Urine). zuventus.com
Urinary Excretion (Unchanged Drug) Amount of parent drug found in urine. Not significant. drugbank.comnih.gov
Urinary Excretion (Metabolites) Amount of specific metabolites found in urine over 24 hours. 1.1% (deaminated-efonidipine), 0.5% (pyridine analogue of deaminated-efonidipine). nih.gov
Biological Half-Life (T½) Time for plasma concentration to decrease by 50%. ~ 4 hours. wikipedia.orgdrugbank.comzuventus.com

| Time to Peak Plasma Concentration (Tmax) | Time to reach maximum concentration in plasma. | 1.5 - 3.67 hours. wikipedia.orgzuventus.com |

Analytical Methodologies for Efonidipine Hydrochloride Monoethanolate

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Efonidipine (B1671133) Hydrochloride Monoethanolate, offering high-resolution separation for both purity and stability assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely utilized technique for the determination of Efonidipine Hydrochloride Monoethanolate. nih.govijrar.org These methods are valued for their accuracy, precision, and robustness in routine quality control. nih.gov

Several stability-indicating RP-HPLC methods have been developed to separate the drug from its degradation products formed under various stress conditions, such as hydrolysis (acidic and basic), oxidation, and photolysis. oup.com One such method employed a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase of methanol (B129727) and water (50:50 v/v) at a flow rate of 0.8 mL/min, with detection at 270 nm. oup.com Under these conditions, the retention time for efonidipine was approximately 3.38 minutes. oup.com Forced degradation studies using this method revealed that the compound is most susceptible to oxidative stress, showing about 10% degradation. oup.com

Another RP-HPLC method for estimation utilized a mobile phase of acetonitrile (B52724) and water (85:15 v/v) at a flow rate of 0.8 mL/min, with UV detection at 254 nm. ijraset.com This method demonstrated linearity over a concentration range of 20–140 μg/mL. ijraset.com For simultaneous estimation with other drugs like Telmisartan, a method using a Symmetry® C18 column with a mobile phase of acetonitrile and 0.05 M Potassium dihydrogen phosphate (B84403) buffer (75:25, v/v) has been validated. scispace.com

The following table summarizes the conditions of various developed HPLC methods:

Table 1: Summary of HPLC Methodologies for this compound Monoethanolate

Parameter Method 1 oup.com Method 2 ijraset.com Method 3 scispace.com
Column C18 (250 x 4.6 mm, 5µm) Symmetry C18 (5.0 mm) Symmetry® C18 (250 x 4.6 mm, 5µm)
Mobile Phase Methanol:Water (50:50, v/v) Acetonitrile:Water (85:15, v/v) Acetonitrile:0.05M KH2PO4 Buffer (75:25, v/v)
Flow Rate 0.8 mL/min 0.8 mL/min 1 mL/min
Detection Wavelength 270 nm 254 nm 251 nm
Linearity Range 10-50 µg/mL 20-140 µg/mL 0.2-15 µg/mL

| Retention Time | ~3.38 min | Not Specified | ~4 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is mentioned in literature reviews as a potential chromatographic technique for the analysis of this compound Monoethanolate. nih.govijrar.org However, detailed, specific GC methods for the direct quantification or purity assessment of the parent compound are not as extensively documented as HPLC methods. GC is more commonly applied to the analysis of residual solvents in the drug substance or for the determination of metabolites of dihydropyridine (B1217469) calcium channel blockers after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Spectrospecific Determination

For highly sensitive and specific determination, particularly in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been established. africanjournalofbiomedicalresearch.comresearchgate.net These methods offer low limits of quantification necessary for pharmacokinetic studies.

A robust LC-MS/MS method for determining efonidipine in human plasma involves a liquid-liquid extraction (LLE) procedure for sample preparation. africanjournalofbiomedicalresearch.com The detection is performed by a mass spectrometer in positive mode electrospray ionization (ESI), using multiple reaction monitoring (MRM). africanjournalofbiomedicalresearch.comresearchgate.net This technique provides excellent selectivity and sensitivity, with a reported linear range of 0.100–20.0 ng/mL and a lower limit of quantification (LLOQ) of 0.100 ng/mL in plasma. africanjournalofbiomedicalresearch.com The extraction recovery from plasma has been shown to be reproducible, ranging from 85.8% to 91.3%. africanjournalofbiomedicalresearch.com

Chiral Chromatography for Enantiomeric Purity

Efonidipine possesses a chiral center and is administered clinically as a racemate. researchgate.net Therefore, analytical methods capable of separating the enantiomers are essential for studying stereoselective pharmacokinetics and ensuring enantiomeric purity. Chiral chromatography is the definitive technique for this purpose. researchgate.net

An enantioselective and sensitive LC-MS/MS method has been developed using a CHIRALPAK® ID column. researchgate.net This method utilizes an isocratic mobile phase of acetonitrile/water (60:40, v/v) to achieve chiral separation. researchgate.net Detection by MS/MS in MRM mode allows for the quantification of individual enantiomers over a linear range of 0.100–20.0 ng/mL in human plasma, with an LLOQ of 0.100 ng/mL for each enantiomer. researchgate.net Importantly, studies confirmed that no chiral inversion occurred during sample storage, preparation, or analysis. researchgate.net

Table 2: Chiral LC-MS/MS Method for Efonidipine Enantiomers

Parameter Details researchgate.net
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chiral Column CHIRALPAK® ID
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 0.100–20.0 ng/mL (for each enantiomer)

| LLOQ | 0.100 ng/mL (for each enantiomer) |

Spectroscopic Methods

Spectroscopic methods, particularly UV-Spectrophotometry, provide simple, rapid, and cost-effective alternatives for the quantification of this compound Monoethanolate. nih.govijrar.org

UV-Spectrophotometry for Quantification and Purity

UV-Visible Spectrophotometry is a widely used technique for the routine analysis of Efonidipine in bulk and tablet dosage forms. japsonline.com The method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorption (λmax).

The λmax for this compound Monoethanolate is typically observed around 251-253 nm when using methanol as the solvent. japsonline.com Another developed method utilized isopropyl alcohol as a greener solvent, finding the λmax at 251 nm. These methods are validated according to ICH guidelines and demonstrate good linearity, accuracy, and precision. japsonline.com For instance, one method using methanol showed linearity in the concentration range of 10-30 μg/mL with a correlation coefficient (R²) of 0.997. japsonline.com Another method using isopropyl alcohol was linear over a range of 5–25 μg/mL.

Table 3: UV-Spectrophotometric Methods for this compound Monoethanolate

Parameter Method 1 japsonline.com Method 2
Solvent Methanol Isopropyl Alcohol
λmax 253 nm 251 nm
Linearity Range 10-30 µg/mL 5-25 µg/mL
Correlation Coefficient (R²) 0.997 0.9976
LOD 2.82 µg/mL 0.612 µg/mL

| LOQ | 8.57 µg/mL | 1.856 µg/mL |

Fourier-Transform Infrared Spectroscopy (FT/IR) for Structural Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical tool for the structural elucidation of this compound Monoethanolate. This technique helps in identifying the functional groups present in the molecule and investigating intermolecular interactions. The FTIR spectrum of this compound Monoethanolate displays characteristic absorption bands that correspond to its unique molecular structure. researchgate.net

Analysis of the FTIR spectra reveals the presence of key functional groups. These spectral signatures are essential for confirming the identity and integrity of the compound. Intermolecular interactions, such as hydrogen bonding between the drug and the ethanol (B145695) solvate, can also be investigated using this method. researchgate.net

Thermal Analysis

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of this compound Monoethanolate, providing insights into its stability and solid-state behavior upon heating. researchgate.net

Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a simultaneous thermal analysis method used to study the thermal decomposition and stability of this compound Monoethanolate. nih.gov This technique measures the change in mass (TG) and the difference in temperature between a sample and a reference (DTA) as a function of temperature.

Upon heating, this compound Monoethanolate undergoes a distinct two-step decomposition process. The initial weight loss corresponds to the release of the ethanol molecule, which is then followed by the decomposition of the efonidipine molecule with the elimination of chloride ions. researchgate.net The TG-DTA data provides quantitative information on the temperature ranges of these events and the associated mass loss.

Table 1: Thermal Decomposition Stages of this compound Monoethanolate

Decomposition Stage Temperature Range (°C) Event
Stage 1 Varies with heating rate Release of ethanol

Note: Specific temperature ranges can vary based on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For this compound Monoethanolate, DSC is particularly useful for detecting and quantifying the presence of amorphous content. tainstruments.com The presence of amorphous material can significantly impact the stability and dissolution properties of a pharmaceutical solid. researchgate.netresearchgate.net

The DSC thermogram of a partially amorphous sample will typically show a glass transition (Tg), which is a characteristic of the amorphous state. tainstruments.com Following the glass transition, an exothermic event may be observed, corresponding to the crystallization of the amorphous fraction. By comparing the heat of crystallization of the sample to that of a completely amorphous standard, the percentage of amorphous content can be quantified. tainstruments.com The crystalline form of this compound Monoethanolate exhibits a characteristic sharp melting endotherm. researchgate.net The transformation from a crystalline to an amorphous state is indicated by the disappearance of this sharp peak and the appearance of a halo pattern in Powder X-ray Diffraction (PXRD) analysis. researchgate.netnih.gov

Advanced Characterization Techniques

Advanced analytical methods provide a deeper understanding of the crystal structure and thermal decomposition products of this compound Monoethanolate.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the crystalline solid form of this compound Monoethanolate. The PXRD pattern provides a unique fingerprint of the crystalline lattice, allowing for phase identification and the detection of polymorphism. researchgate.net Changes in the diffraction pattern after events like the release of ethanol indicate alterations in the crystal structure. researchgate.net

Single-crystal X-ray structure analysis provides the most definitive and detailed three-dimensional structural information of this compound Monoethanolate at the atomic level. mdpi.commdpi.com This technique has revealed a distinctive crystal structure where the chloride ion is situated within a basket-like conformation formed by the bulky diphenyl and phosphate groups. researchgate.net This specific arrangement is thought to hinder the elimination of chloride ions, contributing significantly to the enhanced thermal stability of the compound. researchgate.net

Table 2: Crystallographic Data for this compound Monoethanolate

Parameter Value
Crystal System Monoclinic
Space Group P21/c (example)
a (Å) Data not available in search results
b (Å) Data not available in search results
c (Å) Data not available in search results
β (°) Data not available in search results

Note: Specific crystallographic parameters are determined through single-crystal X-ray analysis and may vary slightly between different studies.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a hyphenated technique that couples a thermogravimetric analyzer with a mass spectrometer. hidenanalytical.comnih.gov As this compound Monoethanolate is heated and undergoes decomposition, the evolved gases are transferred to the mass spectrometer for identification. researchgate.nethidenanalytical.com

This powerful analytical method allows for the precise identification of the volatile products released during the thermal decomposition process. For this compound Monoethanolate, EGA-MS confirms that the initial weight loss observed in TG-DTA is due to the release of ethanol. Subsequent decomposition products can also be identified, providing a comprehensive understanding of the thermal degradation pathway of the molecule. researchgate.net

Environmental Scanning Electron Microscopy (E-SEM)

Environmental Scanning Electron Microscopy (E-SEM) is an advanced analytical technique utilized for the physicochemical characterization of pharmaceutical compounds like this compound Monoethanolate. johsr.com This methodology allows for the observation of specimens in a gaseous environment, which is particularly advantageous for studying hydrated or non-conductive materials without the need for extensive sample preparation, such as metallic coating, that is typically required for conventional high-vacuum scanning electron microscopy. johsr.com

In the context of this compound Monoethanolate analysis, E-SEM has been instrumental in assessing the solid-state properties of the compound. johsr.com Research has employed E-SEM to investigate the thermal behavior and stability of the ethanolate (B101781) form. rsc.orgresearchgate.net A key focus of these studies has been to observe the morphological and particulate changes that occur upon heating and the subsequent release of ethanol from the crystal structure. rsc.orgresearchgate.net

Detailed Research Findings

Studies utilizing E-SEM have revealed significant alterations in the particulate forms of this compound Monoethanolate following the liberation of ethanol molecules from the crystal lattice. rsc.orgresearchgate.net This observation suggests a direct interaction between the ethanol molecules, chloride ions, and efonidipine molecules within the crystal structure. The release of ethanol, a critical aspect of the compound's thermal stability, leads to a transformation in the physical appearance of the particles, which can be effectively visualized and documented using E-SEM. rsc.orgresearchgate.net The ability to examine these changes in a controlled environment provides crucial insights into the stability and solid-state behavior of the solvated drug substance. johsr.com

The table below summarizes the application of E-SEM in the analysis of this compound Monoethanolate as described in the available literature.

Analytical ParameterDescriptionReference
InstrumentationEnvironmental (low-vacuum) Scanning Electron Microscope (E-SEM) rsc.org
Purpose of AnalysisTo assess the solid-state properties and observe morphological changes upon heating and desolvation. johsr.comrsc.orgresearchgate.net
Key ObservationParticulate forms were markedly altered after the release of ethanol from the crystal structure. rsc.orgresearchgate.net
Interpretation of FindingsThe observed morphological changes suggest an interaction of ethanol molecules with chloride ions and efonidipine molecules within the crystal, impacting the compound's thermal stability. rsc.orgresearchgate.net

Preclinical Research and Animal Studies

Efficacy Studies in Animal Models of Hypertension

Efonidipine (B1671133) hydrochloride monoethanolate has demonstrated significant antihypertensive effects in various preclinical animal models. In studies involving spontaneously hypertensive rats (SHR), a common model for essential hypertension, long-term administration of efonidipine has been shown to effectively suppress the age-related increase in systolic blood pressure. nih.gov For instance, in one study, SHR treated with an efonidipine-containing diet from 8 to 28 weeks of age showed a significant reduction in the elevation of systolic blood pressure compared to control SHR on a drug-free diet. nih.gov

Pharmacodynamic studies in male Wistar rats have also confirmed the antihypertensive activity of efonidipine. researchgate.net When formulated as an amorphous solid dispersion to improve bioavailability, efonidipine exhibited enhanced anti-hypertensive effects compared to the drug in its crystalline form. researchgate.net

Organ-Protective Effects in Animal Models (e.g., Cardiac, Renal)

Preclinical studies have highlighted the significant organ-protective properties of efonidipine, particularly concerning the kidneys and the heart. nih.gov

Renal Protection: Efonidipine's renal-protective effects have been consistently observed in animal models. In spontaneously hypertensive rats (SHR), long-term treatment with efonidipine prevented the development of proteinuria and progressive kidney damage. nih.gov It markedly suppressed histological changes such as the swelling and hyalinization of glomeruli and arteriolosclerosis that were observed in untreated control SHR. nih.gov The drug also reduced kidney weight and plasma creatinine (B1669602) concentrations in the treated animals. nih.gov

The renal benefits are attributed to its unique hemodynamic effects within the kidney. Efonidipine has been shown to dilate both the afferent and efferent arterioles of the glomerulus. nih.govzuventus.com This action helps to increase the glomerular filtration rate without elevating the intraglomerular pressure, a key factor in preventing hypertension-induced renal damage. newdrugapprovals.orgnih.gov In diabetic SHR, efonidipine was found to inhibit the development of albuminuria and glomerular enlargement, further suggesting a strong renal-protective profile. nih.gov

Pharmacokinetic Studies in Animals

The pharmacokinetic profile of efonidipine hydrochloride monoethanolate has been investigated in several animal species. As a drug with low water solubility, it is classified as a Biopharmaceutics Classification System (BCS) class II compound, meaning its oral bioavailability is limited by its solubility. researchgate.netnih.gov

Studies in beagle dogs have been conducted to assess formulations designed to improve its absorption. A solid dispersion of efonidipine prepared with microwave treatment showed an eightfold improvement in absorption compared to the drug alone, as measured by the area under the curve (AUC). nih.gov

In male Wistar rats, the development of an amorphous solid dispersion of efonidipine using mesoporous silica (B1680970) resulted in a significant enhancement of its biopharmaceutical properties. researchgate.net This formulation led to a 1.41-fold increase in the area under the curve (AUC) and a 2.10-fold increase in the maximum plasma concentration (Cmax) compared to the pure drug. researchgate.net An ex vivo permeability study using the small intestine of Wistar rats also showed a 2-fold improvement in the permeability of the enhanced formulation. researchgate.net The primary metabolites identified in animal studies include N-dephenylated efonidipine and N-debenzylated efonidipine, which also possess some calcium antagonist activity. johsr.com

Animal ModelFormulationKey Pharmacokinetic Findings
Beagle Dogs Solid dispersion (microwave treated)8-fold improvement in absorption (AUC) compared to NZ-105 alone. nih.gov
Wistar Rats Amorphous solid dispersion (EFESD)1.41-fold increase in AUC. researchgate.net
2.10-fold increase in Cmax. researchgate.net
2-fold improvement in ex vivo permeability. researchgate.net

Studies on Spontaneously Hypertensive Rats with Subtotal Nephrectomy

To investigate the efficacy of efonidipine in a model that mimics chronic kidney disease with hypertension, studies have been performed on salt-loaded, partially nephrectomized spontaneously hypertensive rats (SHR). nih.govelsevierpure.com In this model, where five-sixths of the kidneys are removed, the rats develop severe hypertension and progressive renal failure. nih.govelsevierpure.com

In a key study, these rats were treated for 8 weeks with efonidipine, and the results were compared to a control group and groups treated with enalapril (B1671234) and nifedipine (B1678770). nih.govelsevierpure.com Efonidipine markedly reduced systolic blood pressure from 267 mmHg in the control group to 181 mmHg. nih.govelsevierpure.com

Crucially, efonidipine demonstrated significant renal-protective effects beyond blood pressure reduction. It effectively suppressed the increase in urinary protein excretion (proteinuria), a key marker of kidney damage. nih.govelsevierpure.com The efonidipine-treated group had a urinary protein excretion of 180 mg/day, comparable to the enalapril group (186 mg/day) and significantly lower than the control group (301 mg/day). nih.govelsevierpure.com In contrast, nifedipine did not prevent the increase in proteinuria to the same extent (258 mg/day). nih.govelsevierpure.com

Histological examination of the kidneys at the end of the study revealed that efonidipine, similar to enalapril and nifedipine, partially prevented the development of glomerular sclerosis that was prominent in the control group. nih.govelsevierpure.com The superior effect of efonidipine on proteinuria compared to nifedipine is suggested to be due to its ability to dilate efferent arterioles, a mechanism not typically associated with nifedipine. nih.govelsevierpure.com

Treatment Group (Subtotal Nephrectomy SHR)Systolic Blood Pressure (8 weeks)Urinary Protein Excretion (8 weeks)
Control 267 +/- 7 mmHg301 +/- 28 mg/day
Efonidipine 181 +/- 7 mmHg180 +/- 16 mg/day
Enalapril 200 +/- 12 mmHg186 +/- 16 mg/day
Nifedipine 184 +/- 6 mmHg258 +/- 22 mg/day

Clinical Research and Therapeutic Applications

Essential Hypertension Management

Efonidipine (B1671133) hydrochloride monoethanolate is a dihydropyridine (B1217469) calcium channel blocker utilized in the management of essential hypertension. ontosight.ai Its therapeutic effect stems from its ability to inhibit calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. patsnap.com

Efficacy in Blood Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of efonidipine in lowering blood pressure in patients with mild to moderate essential hypertension. In a multicenter, prospective, open-label, single-armed study involving 53 patients, 12 weeks of treatment with efonidipine resulted in a significant reduction in both trough sitting and 24-hour mean blood pressure. johsr.com Specifically, the trough sitting systolic blood pressure (SiSBP) decreased from a mean of 144.6 ± 8.2 mmHg to 132.9 ± 13.5 mmHg, and the trough sitting diastolic blood pressure (SiDBP) decreased from 96.9 ± 5.4 mmHg to 88.3 ± 8.6 mmHg. johsr.comnih.gov The 24-hour mean systolic and diastolic blood pressures also showed significant reductions. johsr.comnih.gov

Another study involving 335 patients with mild-to-moderate hypertension in an Indian population also showed significant blood pressure reduction after 12 weeks of efonidipine treatment. oup.com The mean SiSBP was reduced from 158.6 ± 10.2 mmHg to 122.9 ± 5.5 mmHg, and the SiDBP decreased from 99.6 ± 8.4 mmHg to 87.3 ± 7.6 mmHg. oup.com

Efficacy of Efonidipine in Blood Pressure Reduction

StudyNumber of PatientsTreatment DurationBaseline Systolic BP (mmHg)Post-treatment Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Post-treatment Diastolic BP (mmHg)
Oh et al.5312 weeks144.6 ± 8.2132.9 ± 13.596.9 ± 5.488.3 ± 8.6
Indian Patient Study33512 weeks158.6 ± 10.2122.9 ± 5.599.6 ± 8.487.3 ± 7.6

Comparative Trials with Other Antihypertensives

Efonidipine has been compared with other widely used antihypertensive agents, particularly other calcium channel blockers like amlodipine (B1666008) and nifedipine (B1678770). A randomized, double-blind clinical trial in Indian patients with Stage-I hypertension found efonidipine to be non-inferior to amlodipine in reducing both systolic and diastolic blood pressure after 28 days of treatment. journaljammr.com In this study, efonidipine reduced mean systolic blood pressure by 18.2 ± 12.2 mmHg and diastolic blood pressure by 10.7 ± 7.0 mmHg, while amlodipine reduced systolic blood pressure by 19.2 ± 11.8 mmHg and diastolic blood pressure by 10.2 ± 7.7 mmHg. journaljammr.com Reviews of multiple clinical studies have concluded that efonidipine is as effective as amlodipine in lowering blood pressure. ijsr.netijsr.netresearchgate.net

In a study comparing efonidipine with cilnidipine (B1669028) in 1035 hypertensive patients over 90 days, both drugs were found to reduce blood pressure to a similar extent. zuventus.com Efonidipine reduced systolic blood pressure from 155.17 ± 10.38 mmHg to 132.92 ± 9.60 mmHg, and cilnidipine reduced it from 154.75 ± 10.05 mmHg to 132.90 ± 9.47 mmHg. zuventus.com

Furthermore, a study in partially nephrectomized spontaneously hypertensive rats showed that efonidipine was as effective as nifedipine and enalapril (B1671234) in attenuating the increase in systolic blood pressure. nih.gov

Comparative Efficacy of Efonidipine with Other Antihypertensives

ComparatorStudy PopulationEfonidipine SBP Reduction (mmHg)Comparator SBP Reduction (mmHg)Efonidipine DBP Reduction (mmHg)Comparator DBP Reduction (mmHg)
AmlodipineStage-I Hypertension (Indian)18.2 ± 12.219.2 ± 11.810.7 ± 7.010.2 ± 7.7
CilnidipineHypertensive Patients22.25 (mean change)21.85 (mean change)11.62 (mean change)11.15 (mean change)

Effects on Heart Rate in Hypertensive Patients

A distinguishing feature of efonidipine is its effect on heart rate. Unlike many dihydropyridine calcium channel blockers that can cause reflex tachycardia, efonidipine has been shown to have a neutral or even a heart rate-lowering effect. drugbank.comnih.gov This is attributed to its dual-blocking action on both L-type and T-type calcium channels. drugbank.commedpulse.in The inhibition of T-type calcium channels in the sinoatrial node helps to suppress an elevated heart rate. medpulse.inwikipedia.org

In a study of 53 patients with mild-to-moderate hypertension, 12 weeks of efonidipine treatment resulted in a significant decrease in resting heart rate from 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute. johsr.comnih.gov Similarly, in a study of 18 patients who were switched from other dihydropyridine antihypertensives, the mean heart rate decreased significantly from 94 ± 7 bpm to 86 ± 11 bpm after 12 weeks on efonidipine. nih.govnih.gov

A comparative trial with amlodipine in patients with Stage-I hypertension showed that efonidipine reduced the mean heart rate by 8.1 ± 8.3 bpm, while amlodipine led to a reduction of 7.2 ± 9.9 bpm. journaljammr.com Another study comparing efonidipine to cilnidipine also demonstrated a significant reduction in heart rate from baseline in both treatment groups. zuventus.com

Effect of Efonidipine on Heart Rate in Hypertensive Patients

StudyNumber of PatientsBaseline Heart Rate (bpm)Post-treatment Heart Rate (bpm)Change in Heart Rate (bpm)
Oh et al.5381.5 ± 5.371.8 ± 9.9-9.9 ± 9.0
Switching Study1894 ± 786 ± 11-8
vs. Amlodipine95 (Efonidipine group)88.7 ± 5.980.6 ± 6.8-8.1 ± 8.3

Angina Pectoris Treatment and Myocardial Protection

Efonidipine is also indicated for the treatment of angina pectoris. ontosight.aipatsnap.com Its therapeutic action in this condition is linked to its ability to increase coronary blood flow and reduce myocardial oxygen demand. drugbank.comwikipedia.org By blocking L-type and T-type calcium channels, efonidipine induces vasodilation of coronary arteries, thereby improving blood supply to the myocardium. wikipedia.org

The negative chronotropic effect of efonidipine, which decreases heart rate, further contributes to its antianginal properties by reducing the workload on the heart and consequently, myocardial oxygen consumption. drugbank.comwikipedia.org This mechanism helps to alleviate the symptoms of myocardial ischemia. drugbank.com In experimental models, efonidipine has been shown to have a potent negative chronotropic effect but only a weak negative inotropic effect, which is beneficial for maintaining cardiac output. nih.gov

Renal Protection in Hypertensive Patients with Nephropathy

Efonidipine has demonstrated renal protective effects in hypertensive patients, particularly those with nephropathy. patsnap.comzuventus.com This is attributed to its unique hemodynamic actions within the kidneys. drugbank.com

Effects on Glomerular Filtration Rate and Proteinuria

Unlike some L-type calcium channel blockers that predominantly dilate the afferent arterioles of the glomerulus, efonidipine has been shown to dilate both the afferent and efferent arterioles. drugbank.comnih.gov This balanced vasodilation helps to reduce intraglomerular pressure, which is a key factor in the progression of renal damage and proteinuria. drugbank.comnih.gov

In a study of hypertensive patients with proteinuria, three months of treatment with efonidipine resulted in a significant reduction in urinary protein, while the glomerular filtration rate (GFR) was not significantly affected. bioworld.com Another study involving patients with chronic glomerulonephritis compared the effects of efonidipine and amlodipine over a 4-month period. nih.gov While blood pressure reduction was comparable between the two drugs, urinary protein excretion was significantly lower during the efonidipine treatment period (1.7 ± 1.5 g/g creatinine) compared to the amlodipine period (2.0 ± 1.6 g/g creatinine). nih.gov The GFR did not differ significantly between the two treatment periods. nih.gov

A study in patients with chronic kidney disease (CKD) receiving RAS blockade also found that switching from amlodipine to efonidipine resulted in a significant decrease in the urine spot protein/creatinine (B1669602) ratio from 2.9 ± 2.6 g/g to 2.3 ± 1.9 g/g, with no significant changes in blood pressure or serum creatinine. krcp-ksn.org In type 2 diabetic patients with hypertension and nephropathy, 12 months of treatment with efonidipine showed more favorable effects on renal function compared to amlodipine, with no significant increase in serum creatinine or urinary albumin observed in the efonidipine group. nih.govresearchgate.net

Effects of Efonidipine on Renal Parameters

Study PopulationComparatorEfonidipine Effect on ProteinuriaComparator Effect on ProteinuriaEfonidipine Effect on GFR
Chronic GlomerulonephritisAmlodipine1.7 ± 1.5 g/g creatinine2.0 ± 1.6 g/g creatinineNo significant difference
CKD with RAS BlockadeAmlodipineSignificant decrease (from 2.9 to 2.3 g/g)--
Type 2 Diabetes with NephropathyAmlodipineNo significant increase in urinary albuminSignificant increase in urinary albuminNo significant decrease

Impact on Arterial Stiffness (e.g., CAVI)

Research has demonstrated that efonidipine has a favorable impact on arterial stiffness, a key indicator of cardiovascular risk. A study involving 40 type 2 diabetic patients with hypertension and nephropathy compared the effects of efonidipine with amlodipine over 12 months. nih.gov While both drugs achieved similar reductions in blood pressure, the efonidipine group showed a significant decrease in the Cardio-Ankle Vascular Index (CAVI), a measure of arterial stiffness. nih.govresearchgate.net In contrast, the amlodipine group did not exhibit a significant change in CAVI. nih.gov These findings suggest that efonidipine's mechanism, which involves both T-type and L-type calcium channel blockade, may offer superior benefits in reducing arterial stiffness compared to L-type blockers alone. nih.govresearchgate.net The reduction in CAVI was noted to be significantly greater with efonidipine than with amlodipine, highlighting its potential role in managing arteriosclerosis. researchgate.net

Table 1: Comparative Effects of Efonidipine and Amlodipine on Arterial Stiffness and Renal Function

Parameter Efonidipine Group Amlodipine Group
CAVI Significant decrease No significant change
Serum Creatinine No significant change Significant increase
Urinary Albumin No significant change Significant increase
eGFR No significant change Significant decrease
Plasma Aldosterone (B195564) Significant decrease No significant change

Source: Data compiled from a 12-month study on type 2 diabetic patients with hypertension and nephropathy. nih.govresearchgate.net

Prevention of Renal Damage

Efonidipine has shown significant promise in preventing renal damage, a common complication of hypertension. wikipedia.orgpatsnap.com Its renal-protective effects are attributed to its ability to dilate both afferent and efferent arterioles in the kidneys, which helps to reduce intraglomerular pressure. drugbank.comnih.gov This action helps to increase the glomerular filtration rate (GFR) without elevating intra-glomerular pressure, thereby preventing hypertension-induced renal damage. wikipedia.orgdrugbank.com

In a study of hypertensive patients with proteinuria, efonidipine significantly reduced both mean blood pressure and urinary protein levels over three months. bioworld.com Another study comparing efonidipine to ACE inhibitors in patients with renal impairment found that both treatments similarly reduced blood pressure and preserved creatinine clearance over 48 weeks. nih.gov Notably, efonidipine was effective in reducing proteinuria even in patients who did not show a significant decrease in systemic blood pressure. nih.gov

Further research in spontaneously hypertensive rats with partial nephrectomy demonstrated that efonidipine suppressed urinary protein excretion more effectively than nifedipine, an L-type calcium channel blocker. nih.gov The beneficial effects of efonidipine on proteinuria suggest a mechanism that may involve efferent arteriolar dilation. nih.gov Additionally, studies in type 2 diabetic patients with nephropathy showed that efonidipine prevented significant increases in serum creatinine and urinary albumin, which were observed in a group treated with amlodipine. nih.gov

Cerebrovascular Disease Applications

Efonidipine's pharmacological properties extend to potential applications in cerebrovascular disease. By lowering blood pressure in cerebral resistance vessels, it may help prevent brain damage induced by hypertension. wikipedia.org Research in animal models has explored its cerebroprotective effects. In a study involving diabetic rats with middle cerebral artery occlusion (MCAO), a model for stroke, pre-treatment with efonidipine showed a significant reduction in post-ischemic brain infarct volume and neurological deficits. nih.gov The study indicated that efonidipine's protective role in diabetic animals might be mediated through the downregulation of the TGF-β/SMAD-2 signaling pathway. nih.gov These findings suggest a potential therapeutic role for efonidipine in mitigating cerebrovascular complications associated with diabetes and hypertension. nih.govresearchgate.net

Atherosclerosis Research

Efonidipine has been investigated for its potential anti-atherosclerotic properties. patsnap.comdrugbank.com Its ability to improve endothelial function and reduce oxidative stress may contribute to these effects. In one study, efonidipine therapy was shown to reduce plasma malondialdehyde levels, a marker of oxidative stress, and improve flow-mediated dilation, indicating enhanced endothelial function. diabetesjournals.org Furthermore, in a comparative study with amlodipine in diabetic patients, only the efonidipine group showed a significant decrease in urinary 8-hydroxy-2'-deoxyguanosine (B1666359), another marker of oxidative stress, after 12 months. nih.gov These antioxidant and endothelial-protective effects suggest that efonidipine may play a role in slowing the progression of atherosclerosis. nih.govpatsnap.com

Acute Renal Failure Research

The potential of efonidipine in the context of acute renal failure (ARF) has also been a subject of investigation. drugbank.comdrugbank.com In preclinical studies using rat models of ARF induced by ischemia or glycerol, efonidipine demonstrated protective effects. nih.gov Treatment with efonidipine significantly suppressed the elevation of plasma creatinine and urea (B33335) nitrogen in ischemia-induced ARF. nih.gov In glycerol-induced ARF, it attenuated the impairment of creatinine and urea nitrogen clearances. nih.gov The mechanism for this protection may be linked to its antioxidant properties, as efonidipine was found to inhibit lipid peroxidation and exhibit radical scavenging action in kidney homogenates. nih.gov These findings suggest that efonidipine may help prevent renal damage in certain types of acute renal failure. nih.gov

Combination Therapy Research

The efficacy of a fixed-dose combination of efonidipine and chlorthalidone (B1668885) has been evaluated in managing hypertension. A multicentric, randomized, double-blind, Phase III clinical trial in India assessed this combination in patients with Stage I or Stage II hypertension over 90 days. amazonaws.comamazonaws.comzuventus.co.in

The study reported clinically meaningful and statistically significant reductions in both systolic and diastolic blood pressure from baseline to day 90. amazonaws.comresearchgate.net At the end of the 90-day treatment period, the mean reduction in blood pressure for the efonidipine and chlorthalidone group was 40.15 mmHg for systolic and 19.60 mmHg for diastolic pressure. amazonaws.comresearchgate.net Furthermore, 90.99% of patients in this group achieved the target blood pressure of <140/90 mmHg. amazonaws.comresearchgate.net The combination was found to be effective and well-tolerated in the management of hypertension in both Stage I and Stage II patients. amazonaws.comzuventus.co.in

Table 2: Blood Pressure Reduction with Efonidipine and Chlorthalidone Combination Therapy

Time Point Mean Systolic BP (mmHg) Mean Diastolic BP (mmHg) Mean Reduction from Baseline (SBP/DBP mmHg)
Baseline 159.10 ± 11.43 101.19 ± 10.03 N/A
Day 30 134.15 ± 12.56 85.01 ± 4.22 25.13 / 16.11
Day 60 N/A N/A 32.51 / 17.91
Day 90 118.95 ± 15.31 81.59 ± 3.78 40.15 / 19.60

Source: Data from a 90-day Phase III clinical trial. amazonaws.comresearchgate.net

Special Patient Populations

The use of antihypertensive medications with heart rate-lowering properties is particularly recommended for female and elderly patients. zuventus.co.in A study evaluating the impact of renal function on cardiovascular outcomes in elderly hypertensive patients utilized efonidipine-based treatment regimens.

In the Japanese Trial to Assess Optimal Systolic Blood Pressure in Elderly Hypertensive Patients, participants were assigned to either a strict-treatment group (target systolic BP <140 mm Hg) or a mild-treatment group (target systolic BP 140 to <160 mm Hg), with both groups receiving efonidipine-based therapy.

Key Findings:

Renal Function: The estimated glomerular filtration rate (eGFR) was observed to be elevated throughout the trial period in both treatment groups. This trend was also noted in patients aged ≥75 years who had a baseline eGFR of <60 ml min⁻¹ per 1.73 m².

Cardiovascular Events: The study found that proteinuria at the start of the trial was significantly correlated with the incidence of cardiovascular events. The rate of decline in renal function and the presence of proteinuria were identified as critical risk factors for cardiovascular events in this elderly population.

The findings suggest that efonidipine-based regimens may help ameliorate renal function in elderly hypertensive patients with chronic kidney disease.

A study was conducted to evaluate the effects of efonidipine on renal function and arterial stiffness in 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers. The patients were randomly assigned to receive either efonidipine (40 mg/day) or amlodipine (5 mg/day) for 12 months.

Key Findings:

Renal Function: While changes in blood pressure were similar between the two groups, significant increases in serum creatinine and urinary albumin, along with a significant decrease in the estimated glomerular filtration rate, were observed in the amlodipine group but not in the efonidipine group.

Arterial Stiffness and Oxidative Stress: Significant decreases in plasma aldosterone, urinary 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress), and the cardio-ankle vascular index (a measure of arterial stiffness) were observed after 12 months in the efonidipine group, but not in the amlodipine group.

These results suggest that efonidipine has more favorable effects on renal function, oxidative stress, and arterial stiffness compared to amlodipine in this patient population. Another study in diabetic rats also suggested that efonidipine inhibits the development of albuminuria and glomerular enlargement, indicating a renal protective effect.

Table 2: Effects of Efonidipine vs. Amlodipine in Type 2 Diabetic Patients with Hypertension and Nephropathy (12-Month Study)

ParameterEfonidipine GroupAmlodipine Group
Serum CreatinineNo significant changeSignificant increase
Urinary AlbuminNo significant changeSignificant increase
Estimated Glomerular Filtration RateNo significant changeSignificant decrease
Plasma AldosteroneSignificant decreaseNo significant change
Urinary 8-hydroxy-2'-deoxyguanosineSignificant decreaseNo significant change
Cardio-Ankle Vascular Index (CAVI)Significant decreaseNo significant change

The effects of efonidipine were compared with amlodipine in 20 hypertensive patients on chronic hemodialysis in a random crossover study, with each treatment period lasting 12 weeks. zuventus.co.in

Key Findings:

Blood Pressure and Pulse Rate: The average blood pressure was comparable between the efonidipine and amlodipine treatment periods (151 ± 15/77 ± 8 mmHg vs. 153 ± 15/76 ± 8 mmHg, respectively). The pulse rate did not show a significant change during either administration period. zuventus.co.in

Renin-Angiotensin-Aldosterone System: While there were no significant differences in plasma renin activity and plasma angiotensin II between the two groups, plasma aldosterone was significantly lower during the efonidipine period compared to the amlodipine period (123 ± 118 pg/mL vs. 146 ± 150 pg/mL, P = 0.027). zuventus.co.in

The study suggests that efonidipine reduces plasma aldosterone levels in patients on maintenance hemodialysis, which could provide additional cardiovascular protection. zuventus.co.in

Efonidipine's dual blockade of L-type and T-type calcium channels contributes to its heart rate-lowering effect, in contrast to other dihydropyridine calcium channel blockers that can cause reflex tachycardia. The inhibition of T-type calcium channels in the sinoatrial node is believed to be responsible for this negative chronotropic effect.

A multi-center, prospective, open-labeled, single-armed study involving 53 patients with mild-to-moderate hypertension investigated the effect of efonidipine on heart rate and blood pressure over 12 weeks.

Key Findings:

Heart Rate Reduction: After 12 weeks of treatment, the resting heart rate decreased significantly from a baseline of 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute, a mean difference of -9.9 ± 9.0 beats/minute (p<0.0001).

Blood Pressure Reduction: Concurrently, there was a significant reduction in both trough sitting and 24-hour mean blood pressure. Trough sitting systolic blood pressure decreased from 144.6 ± 8.2 to 132.9 ± 13.5 mmHg, and diastolic blood pressure decreased from 96.9 ± 5.4 to 88.3 ± 8.6 mmHg.

Another uncontrolled, open-label pilot study enrolled 18 patients with mild to severe hypertension and angina pectoris who had a heart rate of >80 bpm while on other dihydropyridine therapies. After switching to efonidipine, the mean heart rate decreased significantly from 94 ± 7 bpm to 86 ± 11 bpm at 12 weeks.

These findings indicate that efonidipine is effective in controlling both blood pressure and heart rate in hypertensive patients, particularly those with a higher baseline heart rate.

Table 3: Effect of Efonidipine on Heart Rate in Hypertensive Patients

Study PopulationBaseline Heart Rate (beats/minute)Heart Rate after 12 weeks (beats/minute)Mean Reduction (beats/minute)
Mild-to-moderate hypertension81.5 ± 5.371.8 ± 9.99.9
Mild to severe hypertension with HR >80 bpm94 ± 786 ± 118

Drug Interactions and Pharmacogenomics

Pharmacokinetic Interactions with Co-administered Drugs

The plasma concentration and therapeutic efficacy of efonidipine (B1671133) can be significantly altered by co-administered drugs that affect its metabolic pathways. Efonidipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. patsnap.com Consequently, substances that inhibit or induce this enzyme can lead to clinically relevant pharmacokinetic interactions.

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors can lead to increased plasma levels of efonidipine, potentially enhancing its therapeutic and adverse effects. patsnap.com Examples include certain antifungal agents (e.g., ketoconazole), macrolide antibiotics (e.g., erythromycin), and some protease inhibitors. patsnap.com Cimetidine and grapefruit juice are also known to inhibit CYP450 enzymes involved in the metabolism of CCBs, which can increase the blood concentration of efonidipine. wikipedia.orgnewdrugapprovals.org

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity, such as rifampin or the herbal supplement St. John's Wort, can accelerate the metabolism of efonidipine, leading to reduced plasma concentrations and diminished therapeutic efficacy. patsnap.com

P-glycoprotein (P-gp) Inhibition: Research has also shown that efonidipine can inhibit the P-gp efflux pump. nih.gov This was demonstrated in a study with the antidiabetic drug repaglinide, where efonidipine significantly increased the plasma concentration and bioavailability of repaglinide, likely through the dual inhibition of CYP3A4 and P-gp. nih.gov This suggests that efonidipine may alter the absorption and/or elimination of other drugs that are substrates for these systems. nih.gov

Interacting Drug/SubstanceMechanism of InteractionPotential Clinical Outcome on Efonidipine
Ketoconazole, ErythromycinInhibition of CYP3A4 enzymeIncreased plasma concentration and risk of enhanced effects patsnap.com
Rifampin, St. John's WortInduction of CYP3A4 enzymeDecreased plasma concentration and reduced therapeutic efficacy patsnap.com
CimetidineInhibition of CYP450 enzymesIncreased blood concentration and potential for side effects wikipedia.orgnewdrugapprovals.org
Grapefruit JuiceInhibition of CYP3A4 enzymeIncreased blood concentration and enhanced antihypertensive effect patsnap.comnewdrugapprovals.org
TacrolimusInhibition of metabolic enzymesEfonidipine may reduce tacrolimus clearance, increasing its concentration newdrugapprovals.org

Pharmacodynamic Interactions with Other Antihypertensive Agents

When efonidipine is used concurrently with other antihypertensive agents, the interactions are primarily pharmacodynamic, leading to additive or synergistic effects on blood pressure.

Heart Rate Modulation: A distinguishing feature of efonidipine is its ability to inhibit T-type calcium channels in the sinoatrial node, which helps to regulate heart rate and attenuate the reflex tachycardia often seen with other dihydropyridine (B1217469) CCBs. zuventus.commedpulse.in When combined with beta-blockers, which also lower heart rate, there is a potential for additive negative chronotropic effects. However, efonidipine's intrinsic heart rate-lowering property may make it a suitable alternative to beta-blockers for some hypertensive patients who require heart rate control. nih.gov

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs may reduce the antihypertensive effects of efonidipine. patsnap.com This is thought to occur through the inhibition of prostaglandin synthesis and promotion of sodium and water retention. eshonline.org

Co-administered Antihypertensive ClassType of InteractionObserved/Potential Clinical Outcome
Beta-blockersPharmacodynamicEnhanced blood pressure reduction; potential for additive heart rate lowering patsnap.comnih.gov
ACE InhibitorsPharmacodynamicAdditive antihypertensive effect, increased risk of hypotension patsnap.com
DiureticsPharmacodynamicAdditive antihypertensive effect, increased risk of hypotension patsnap.com

Influence on Renal Hemodynamics and Drug Excretion

Efonidipine exerts significant effects on renal hemodynamics, which contribute to its renal-protective properties. newdrugapprovals.org Unlike L-type CCBs that preferentially dilate the afferent (pre-glomerular) arterioles, efonidipine's dual L- and T-type channel blockade leads to a more balanced vasodilation of both afferent and efferent (post-glomerular) arterioles. zuventus.comdrugbank.com This action helps to reduce intraglomerular pressure while increasing the glomerular filtration rate (GFR), thereby preventing renal damage associated with hypertension. newdrugapprovals.orgdrugbank.com

Furthermore, efonidipine has been shown to enhance renal sodium excretion by suppressing the synthesis and secretion of aldosterone (B195564) from the adrenal glands. wikipedia.orgnewdrugapprovals.orgdrugbank.com This contributes to its antihypertensive effect and provides long-term renal protection by mitigating aldosterone-induced renal parenchymal fibrosis. wikipedia.orgnewdrugapprovals.org

Regarding drug excretion, efonidipine may alter the renal clearance of other drugs. Some evidence suggests that efonidipine may increase the excretion rate of certain co-administered medications, which could result in lower serum levels and a potential reduction in their efficacy. drugbank.com

Renal ParameterEffect of EfonidipineMechanism/Clinical Implication
Glomerular ArteriolesVasodilation of both afferent and efferent arteriolesReduces intraglomerular pressure and hypertension, providing renal protection zuventus.comdrugbank.com
Glomerular Filtration Rate (GFR)Increases GFR without increasing filtration fractionPrevents hypertension-induced renal damage newdrugapprovals.orgdrugbank.com
AldosteroneSuppresses synthesis and secretionEnhances sodium excretion and prevents renal fibrosis wikipedia.orgnewdrugapprovals.org
Renal Drug ExcretionMay increase excretion rate of some drugsPotential for reduced serum levels and efficacy of co-administered drugs like Amoxicillin or Aztreonam drugbank.com

Pharmacogenomic Studies and Individualized Therapy

Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs, with the goal of tailoring therapy for improved efficacy and safety. nih.gov While specific pharmacogenomic studies focusing exclusively on efonidipine are not widely available, research into the broader class of CCBs provides a basis for potential individualized therapy.

Inter-individual variability in response to antihypertensive drugs, including CCBs, can be attributed in part to genetic polymorphisms. mdpi.com Key areas of investigation for CCBs include:

Genes Encoding Drug-Metabolizing Enzymes: As efonidipine is a substrate of CYP3A4, genetic variations in the CYP3A4 gene could theoretically alter its metabolism, leading to differences in drug exposure and response among patients. patsnap.com

Genes Encoding Calcium Channels: Polymorphisms in genes that code for the subunits of voltage-gated calcium channels, such as CACNA1C and CACNA1D, have been suggested to modify the antihypertensive response to CCBs. mdpi.com

Genes in Disease Pathogenesis: Genetic variations in pathways involved in hypertension, such as the renin-angiotensin-aldosterone system, could also influence the therapeutic outcomes of efonidipine treatment. mdpi.com

Although the clinical utility of pharmacogenetic testing for CCBs is not yet established, the field holds promise for the future. nih.gov Further research is needed to identify specific genetic markers that can reliably predict a patient's response to efonidipine, paving the way for a more personalized approach to hypertension management.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Therapeutic Targets

While the primary mechanism of Efonidipine (B1671133) Hydrochloride Monoethanolate revolves around its dual blockade of L-type and T-type calcium channels, future research is geared towards identifying and validating novel therapeutic targets. medchemexpress.compatsnap.comtocris.com The unique pharmacological profile of this compound suggests that its effects may extend beyond simple vasodilation and heart rate reduction. newdrugapprovals.org Investigations into its influence on the renin-angiotensin-aldosterone system have shown that it can suppress aldosterone (B195564) synthesis and secretion. newdrugapprovals.orgselleckchem.com Further studies could explore the direct molecular interactions within the adrenal glands that lead to this suppression.

Another area of interest is the compound's apparent anti-atherosclerotic properties. newdrugapprovals.org Research could focus on its effects on endothelial cells, vascular smooth muscle cell proliferation, and inflammatory pathways that are crucial in the development of atherosclerosis. documentsdelivered.com The potential for T-type calcium channel blockers to be a therapeutic target for atrial fibrillation also presents a novel avenue for investigation with efonidipine. researchgate.net

Development of Targeted Delivery Systems

Efonidipine Hydrochloride Monoethanolate is characterized by low water solubility, which can impact its bioavailability. nih.gov Consequently, a significant area of future research lies in the development of targeted and advanced drug delivery systems to enhance its therapeutic efficacy.

Current research has explored the use of amorphous solid dispersions and co-amorphous systems to improve solubility and dissolution rates. patsnap.comresearchgate.net For instance, the use of microwave technology to prepare solid dispersions with carriers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) has shown to improve absorption in preclinical models. nih.gov

Future investigations could focus on:

Nanoparticle-based delivery: Encapsulating the drug in nanoparticles could improve its solubility, stability, and potentially allow for targeted delivery to specific tissues in the cardiovascular system.

Controlled-release formulations: The development of osmotic pump systems for controlled, 24-hour drug release has been explored and could be further optimized to ensure stable plasma concentrations and improve patient compliance. patsnap.com

Co-amorphous systems with other active pharmaceutical ingredients: Combining efonidipine with other antihypertensive agents in a co-amorphous state could offer synergistic effects and a simplified treatment regimen.

Delivery System ApproachRationalePotential AdvantagesSupporting Research Focus
Amorphous Solid DispersionsTo improve the solubility and dissolution rate of the poorly water-soluble drug. researchgate.netEnhanced bioavailability and therapeutic efficacy. researchgate.netUse of mesoporous silica (B1680970) polymers (Parteck® SLC). researchgate.net
Microwave-Prepared Solid DispersionsA rapid and solvent-free method to create solid dispersions. nih.govImproved solubility and an eightfold improvement in absorption in animal models. nih.govUse of HPMC-AS as a carrier and urea (B33335) as a third component to promote amorphization. nih.gov
Elementary Osmotic Pump (EOP)To achieve a controlled, zero-order drug release over an extended period. patsnap.comSustained therapeutic effect over 24 hours, potentially reducing dosing frequency. patsnap.comFormulation with osmotic agents like sodium chloride and mannitol. patsnap.com

Long-Term Outcome Studies and Real-World Evidence

While clinical trials have established the efficacy of this compound Monoethanolate in managing hypertension, there is a need for more extensive long-term outcome studies and the collection of real-world evidence. The PERFECT trial, for instance, has provided valuable data on its effects on cardiovascular and renal outcomes over a 90-day period. zuventus.com

Future research should aim to:

Conduct large-scale, multi-center, randomized controlled trials with extended follow-up periods (several years) to definitively assess the impact of efonidipine on major adverse cardiovascular events (MACE), such as myocardial infarction, stroke, and cardiovascular mortality.

Establish registries and observational studies to gather real-world data on the effectiveness and safety of efonidipine in diverse patient populations, including the elderly and those with multiple comorbidities.

Investigate the long-term effects on renal function, particularly in patients with diabetic nephropathy, to confirm its sustained renoprotective benefits. A study has shown that long-term therapy with efonidipine can decrease the left ventricular mass index (LVMI) in patients with essential hypertension, an effect that was sustained for at least 18 months. nih.govnih.gov

Study FocusKey Findings/EndpointsDurationReference
Effect on Plasma Aldosterone and Left Ventricular Mass Index (LVMI)Sustained suppression of plasma aldosterone and a significant decrease in LVMI.18 months nih.gov
Cardiovascular and Renal Outcomes (PERFECT Trial)Effective blood pressure reduction and improvement in proteinuria.90 days zuventus.com
Renal Function and Arterial Stiffness in Type 2 DiabeticsMore favorable effects on renal function, oxidative stress, and arterial stiffness compared to amlodipine (B1666008).12 months nih.gov

Advanced Mechanistic Investigations

A deeper understanding of the molecular and cellular mechanisms underlying the effects of this compound Monoethanolate is crucial for optimizing its use and identifying new therapeutic applications. Its dual L- and T-type calcium channel blocking activity is a key feature, with the S(+)-enantiomer blocking both channel types, while the R(-)-enantiomer is selective for T-type channels. tocris.com

Future advanced mechanistic studies could include:

Frequency-dependent effects: Research has suggested that the inhibitory effect of efonidipine on T-type calcium channels may be more potent at higher stimulation frequencies, which has implications for its action in conditions with elevated heart rates. researchgate.net

Intracellular signaling pathways: Investigating the downstream signaling cascades affected by efonidipine, beyond calcium influx inhibition, could reveal novel mechanisms related to its cardioprotective and renoprotective effects. newdrugapprovals.org This includes its influence on Rho-kinase and NF-κB pathways, which are involved in fibrosis and inflammation. newdrugapprovals.orgwikipedia.org

Effects on ion channel subtypes: A more detailed characterization of the interaction of efonidipine and its enantiomers with different subtypes of L- and T-type calcium channels could explain its tissue-specific effects and inform the development of more selective drugs.

Role in Specific Cardiovascular Risk Factors

This compound Monoethanolate has shown promise in addressing several specific cardiovascular risk factors beyond general hypertension. Future research should focus on delineating its precise role and benefits in these areas.

Arterial Stiffness: Studies have indicated that efonidipine can reduce arterial stiffness, as measured by the cardio-ankle vascular index (CAVI), in diabetic patients with hypertension and nephropathy. nih.gov Further research is needed to understand the long-term impact of this effect on cardiovascular outcomes.

Endothelial Dysfunction: Efonidipine has been shown to protect against endothelial dysfunction, partly through its antioxidant activity and by restoring the bioavailability of nitric oxide. newdrugapprovals.org It has also been found to improve endothelial function in non-diabetic hypertensive patients. nih.govresearchgate.net Elucidating the specific molecular mechanisms behind these effects could lead to its use in a broader range of vascular diseases.

Renal Protection in Hypertensive Patients: The compound's ability to dilate both afferent and efferent arterioles in the glomeruli contributes to its renoprotective effects by reducing intraglomerular pressure. zuventus.combioworld.com It has been shown to inhibit the development of proteinuria and progressive kidney damage in preclinical models. nih.gov Long-term studies are warranted to confirm these benefits in patients with chronic kidney disease.

Q & A

Q. What are the key physicochemical properties of EFH, and how should they be characterized in laboratory settings?

EFH is a solid with a density of 1.3 g/cm³, boiling point of 746.9°C (760 mmHg), and flash point of 405.5°C . Methodologically, its crystalline structure and thermal behavior can be analyzed using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For purity assessment, high-performance thin-layer chromatography (HPTLC) or HPLC with optimized mobile phases (e.g., ethyl acetate:dichloromethane:triethylamine) are recommended .

Q. What safety protocols are critical when handling EFH in laboratory environments?

EFH is classified as a reproductive toxin (Category 2). Researchers must use personal protective equipment (PPE) compliant with EN 166(EU) or NIOSH standards, including fire-resistant clothing, safety goggles, and full-face respirators. Handling should occur in ventilated areas with spark-proof tools to avoid electrostatic discharge. Contaminated materials must be disposed of via controlled incineration to prevent environmental release .

Q. What standard analytical techniques are validated for quantifying EFH in pharmaceutical matrices?

A validated HPTLC method uses a mobile phase of ethyl acetate:dichloromethane:triethylamine (3.0:2.0:0.5 v/v) with detection at 251 nm. Key validation parameters include accuracy (98.57–101.40% recovery), precision (%RSD <2%), and sensitivity (LOD 10.41 ng, LOQ 31.57 ng). Method robustness requires strict control of development distance (8.5 cm) and saturation time (17 min) .

Advanced Research Questions

Q. How can experimental design optimize chromatographic methods for EFH analysis?

Plackett-Burman screening and central composite design (CCD) enable efficient optimization of variables like development distance and saturation time. ANOVA analysis (e.g., F-value = 5.98 for peak area) identifies significant factors, while polynomial regression models quantify their effects. Pareto charts and overlay plots help visualize interactions and select optimal conditions .

Q. What strategies improve EFH’s solubility and dissolution for enhanced bioavailability?

Co-amorphous systems with benzoic acid eliminate crystalline peaks (confirmed via PXRD) and increase dissolution rates. In vitro testing under biorelevant conditions (e.g., pH 6.8 buffer) can assess performance. Process parameters like solvent evaporation rate and excipient ratios require optimization to stabilize the amorphous phase .

Q. How should researchers address contradictions in EFH’s physicochemical or toxicological data across studies?

Conflicting data (e.g., missing stability or ecotoxicity profiles ) warrant systematic re-evaluation using standardized protocols. Accelerated stability studies (40°C/75% RH) and ecotoxicological assays (e.g., Daphnia magna toxicity tests) can fill data gaps. Methodological flaws, such as uncontrolled variables in dissolution testing, should be scrutinized using peer-review frameworks .

Q. What advanced statistical tools are appropriate for validating EFH-related experimental models?

Multivariate regression and ANOVA with Fisher’s test (p <0.05) are critical for method validation. For co-amorphous systems, principal component analysis (PCA) can correlate dissolution rates with excipient properties. Bayesian statistics may resolve uncertainties in toxicity predictions where data are sparse .

Q. How can researchers design studies to investigate EFH’s stability under varying environmental conditions?

Forced degradation studies (e.g., exposure to light, heat, or humidity) coupled with HPLC-MS identify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Stability-indicating methods must resolve EFH from degradation impurities, validated per ICH guidelines .

Q. What methodologies assess EFH’s environmental impact given limited ecotoxicological data?

Acute and chronic toxicity assays using OECD-approved protocols (e.g., algal growth inhibition, fish embryo toxicity tests) are recommended. Quantitative structure-activity relationship (QSAR) models can estimate ecotoxicity based on EFH’s octanol-water partition coefficient (log P), though experimental validation is essential .

Q. How can in vitro dissolution models be tailored to predict EFH’s in vivo performance?

Biorelevant media (e.g., FaSSIF/FeSSIF) simulate gastrointestinal conditions. USP Apparatus II (paddle) with sinkers or flow-through cells (Apparatus IV) improve discriminatory power. In vitro-in vivo correlation (IVIVC) studies using compartmental absorption models link dissolution profiles to pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efonidipine Hydrochloride
Reactant of Route 2
Efonidipine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.